molecular formula C7H7FN2O2 B3042016 5-Fluoro-3-methyl-2-nitroaniline CAS No. 468741-19-7

5-Fluoro-3-methyl-2-nitroaniline

Cat. No.: B3042016
CAS No.: 468741-19-7
M. Wt: 170.14 g/mol
InChI Key: GRVCMTABBYJKTD-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is significant in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-nitroaniline typically involves the nitration of 5-Fluoro-3-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-3-methyl-2-nitroaniline is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom and methyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-2-nitroaniline is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

5-Fluoro-3-methyl-2-nitroaniline is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C7H7FN2O2C_7H_7FN_2O_2 and a molecular weight of approximately 170.14 g/mol. It typically appears as a yellowish solid and is soluble in organic solvents. The presence of the fluorine atom enhances its reactivity and solubility, making it suitable for various applications in medicinal chemistry and other fields.

The mechanism of action for this compound involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or cellular components. The fluorine atom and methyl group influence the compound's reactivity and binding affinity, potentially allowing it to modulate various biological processes.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar nitroaniline derivatives have shown efficacy against various pathogens, indicating potential for this compound in developing antimicrobial agents.
  • Cancer Therapy : The compound's structural similarities to other bioactive compounds suggest potential applications in cancer therapy. Its ability to interfere with cellular processes could make it a candidate for further investigation in oncology.
  • Enzyme Interactions : Studies have focused on the compound's reactivity with enzymes, aiming to understand how it interacts with specific biological targets. Such interactions could lead to the development of new therapeutic agents.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study synthesized various nitroaniline derivatives, including those structurally related to this compound, and assessed their antimicrobial activities. Some derivatives exhibited significant efficacy against standard microbial strains, suggesting a promising avenue for further development .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have indicated that modifications in structure can lead to varying degrees of toxicity towards cancer cells. These findings underscore the importance of structure-activity relationships in designing effective anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
5-Fluoro-2-nitroanilineC₆H₄FN₂O₂Lacks methyl group; more reactive
4-Fluoro-3-methyl-2-nitroanilineC₇H₇FN₂O₂Different position of fluorine; varied reactivity
3-Fluoro-4-methyl-2-nitroanilineC₇H₇FN₂O₂Different substitution pattern
5-Chloro-3-methyl-2-nitroanilineC₇H₇ClN₂O₂Chlorine instead of fluorine; different biological activity

The unique positioning of the fluorine atom in this compound contributes to its distinct chemical behavior compared to these similar compounds, influencing its reactivity and potential applications in various fields.

Properties

IUPAC Name

5-fluoro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCMTABBYJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the crude 3-Amino-5-fluoro-2-nitro phenyl acetic acid (3.6 g, 16.8 mmol) was added Cu2O (10.1 g, 70.6 mmol) in 120 mL of acetonitrile along with 50 uL of methanol and the suspension was refluxed for 12 hours. The reaction mixture was filtered through Celite and the Celite pad washed with water and ethyl acetate. The filtrate was extracted with ethyl acetate, washed with water and brine, dried over Na2SO4 and concentrated to give 2.95 g of material which by 1H NMR was 80% pure. ESIMS [M+Na]—193; 1H NMR (500 MHz, DMSO) δ 6.67 (s, 2H), 6.56 (dd, J=11, 2.8 Hz, 1H), 6.39 (dd, J=11, 2.8 Hz, 1H), 2.50 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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